molecular formula C8H8O4S B156798 2-Methyl-2-(thiophen-2-yl)malonic Acid CAS No. 126899-44-3

2-Methyl-2-(thiophen-2-yl)malonic Acid

Cat. No.: B156798
CAS No.: 126899-44-3
M. Wt: 200.21 g/mol
InChI Key: ZAKIIHLBNJRPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(thiophen-2-yl)malonic Acid is an organic compound that belongs to the class of malonic acid derivatives It features a thienyl group attached to the malonic acid backbone, which consists of two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-2-yl)malonic Acid typically involves the malonic ester synthesis. This process begins with the deprotonation of a di-ester of malonic acid using a weak base, forming an enolate. The enolate then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, a thienyl methyl halide, to form a new carbon-carbon bond. The resulting ester is then hydrolyzed under acidic conditions to yield the carboxylic acid. Finally, decarboxylation occurs upon heating, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophen-2-yl)malonic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

2-Methyl-2-(thiophen-2-yl)malonic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophen-2-yl)malonic Acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: The parent compound of 2-Methyl-2-(thiophen-2-yl)malonic Acid, featuring two carboxylic acid groups.

    Thiazole derivatives: Compounds with a similar thienyl group but different functional groups attached.

    Methylmalonic acid: A similar compound with a methyl group instead of a thienyl group.

Uniqueness

This compound is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

126899-44-3

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

IUPAC Name

2-methyl-2-thiophen-2-ylpropanedioic acid

InChI

InChI=1S/C8H8O4S/c1-8(6(9)10,7(11)12)5-3-2-4-13-5/h2-4H,1H3,(H,9,10)(H,11,12)

InChI Key

ZAKIIHLBNJRPFO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CS1)(C(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=CS1)(C(=O)O)C(=O)O

Synonyms

Methyl-2-thienylpropanedioic Acid;  2-Methyl-2-(2-thienyl)propanedioic Acid

Origin of Product

United States

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